4-CHLOROINDOLE-3-CARBALDEHYDE
Overview
Description
4-Chloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a chloro substituent at the 4-position and an aldehyde group at the 3-position of the indole ring. It is a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.
Mechanism of Action
Target of Action
4-Chloroindole-3-carbaldehyde, also known as 4-Chloroindole-3-carboxaldehyde or 4-chloro-1H-indole-3-carbaldehyde, is a derivative of the indole family . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions often result in changes at the molecular level, which can have significant effects on biological systems .
Biochemical Pathways
In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a crucial role in the plant’s defense against pathogens . .
Result of Action
Indole derivatives, including this compound, are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets, leading to changes at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc These activities are due to the interactions of indole derivatives with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Indole-3-carbaldehyde, a related compound, is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-CHLOROINDOLE-3-CARBALDEHYDE typically involves the chlorination of 1H-indole-3-carbaldehyde. One common method is the reaction of 1H-indole-3-carbaldehyde with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 4-chloro-1H-indole-3-carboxylic acid.
Reduction: 4-chloro-1H-indole-3-methanol.
Substitution: Various 4-substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
4-Bromo-1H-indole-3-carbaldehyde: Similar structure but with a bromo substituent, which can lead to different reactivity and biological activity.
4-Methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a chloro group, affecting its chemical properties and applications.
Uniqueness: 4-Chloro-1H-indole-3-carbaldehyde is unique due to the presence of both the chloro substituent and the aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis .
Properties
IUPAC Name |
4-chloro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJFNQAVTYKOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542294 | |
Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876-72-2 | |
Record name | 4-Chloro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60542294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1H-indole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.